
4-Bromo-2-(chloromethyl)thiophene
Overview
Description
4-Bromo-2-(chloromethyl)thiophene (CAS: 170859-70-8, molecular formula: C₅H₄BrClS) is a halogenated thiophene derivative characterized by a bromine atom at the 4-position and a chloromethyl (–CH₂Cl) group at the 2-position of the thiophene ring (Fig. 1). Its molecular weight is 211.501 g/mol, and it is primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science . The chloromethyl group enhances its reactivity in alkylation and cross-coupling reactions, while the bromine atom allows further functionalization via Suzuki or Negishi couplings . Safety data highlight its handling precautions, including avoidance of inhalation, skin contact, and exposure to ignition sources due to the release of toxic gases (e.g., HCl, HBr) under decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a dihalo-substituted thiophene undergoes lithiation followed by treatment with a halogenating agent. For example, 2,4-dibromothiophene can be treated with lithium diisopropylamide (LDA) and then with carbon tetrachloride (C2Cl6) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(chloromethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiophene ring.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.
Oxidation Products: Oxidation can lead to the formation of thiophene-2-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(chloromethyl)thiophene has garnered attention for its potential as a precursor in drug development due to its biological activity.
- Antimicrobial Activity: Studies have shown that this compound exhibits notable antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The IC50 values indicate effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent .
- Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways .
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, making it valuable for creating diverse thiophene derivatives that are important in organic electronics and materials science.
- Coupling Reactions: this compound can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .
Materials Science
The unique properties of this compound make it suitable for applications in advanced materials:
- Organic Semiconductors: Its structural features allow it to be incorporated into organic semiconductors and light-emitting diodes (OLEDs), contributing to the development of efficient electronic devices .
- Liquid Crystalline Materials: Research has explored the potential of this compound as a liquid crystalline material due to its low viscosity and ordered structure, which can be beneficial for display technologies .
Antibacterial Activity
A study investigating the antibacterial properties of thiophene derivatives found that compounds similar to this compound exhibited significant efficacy against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .
Antifungal Activity
Research has reported promising antifungal activity against Candida species, suggesting that modifications to the thiophene structure could enhance efficacy. The chloromethyl group is believed to facilitate nucleophilic attack on biological targets, disrupting cellular processes .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(chloromethyl)thiophene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new bonds. The thiophene ring’s aromaticity and the electron-withdrawing effects of the halogens play a crucial role in determining the reactivity and stability of the intermediates and products.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Halogenated Thiophenes
2,4-Dibromothiophene
- Structure : Bromine atoms at 2- and 4-positions.
- Reactivity : Both bromine sites are reactive, but the 4-position is more electrophilic. This compound serves as a precursor for regioselective coupling reactions. For example, Negishi coupling with propynylzinc chloride yields 4-bromo-2-(1-propynyl)thiophene in 70% yield, rising to 80% if transhalogenated to 4-bromo-2-iodothiophene first .
- Comparison : Unlike 4-bromo-2-(chloromethyl)thiophene, the absence of a chloromethyl group limits its utility in nucleophilic substitution reactions.
4-Bromo-2-cyanothiophene
- Structure: Bromine at 4-position, cyano (–CN) group at 2-position.
- Reactivity: The cyano group directs electrophilic substitution to the 5-position. Bromination with AlCl₃ yields 4-bromo-2-cyanothiophene as the major product (70% selectivity) .
- Comparison: The cyano group deactivates the thiophene ring, reducing reactivity in cross-coupling compared to the chloromethyl derivative.
Functionalized Thiophenes
4-Bromo-2-thiophene carboxaldehyde (CAS: 18791-75-8)
- Structure : Bromine at 4-position, aldehyde (–CHO) at 2-position.
- Properties : Molecular weight 191.04 g/mol, melting point 46–47°C .
- Applications : Used in condensation reactions for synthesizing Schiff bases.
- Comparison : The aldehyde group enables carbonyl chemistry (e.g., nucleophilic additions), whereas the chloromethyl group in this compound favors alkylation or elimination reactions.
4-Bromo-5-methylthiophene-2-carboxylic acid (CAS: 29421-99-6)
- Structure : Bromine at 4-position, methyl group at 5-position, carboxylic acid (–COOH) at 2-position.
- Applications : Carboxylic acid derivatives are used in metal coordination or as building blocks for heterocycles.
- Comparison : The carboxylic acid group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic and reactive chloromethyl group in this compound .
Pharmaceutically Active Thiophene Derivatives
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Thiophene linked to an acetamide moiety via a methylene bridge.
- Applications : Exhibits antimycobacterial activity, with SAR studies highlighting the importance of the thiophene-acetamide scaffold .
- Comparison : The acetamide group enables hydrogen bonding with biological targets, whereas this compound is more suited for covalent modifications (e.g., alkylation of biomolecules).
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Structure : Oxadiazole ring fused with thiophene and bromophenyl groups.
- Synthesis : Derived from 2-(4-bromophenyl)acetohydrazide and thiophene-2-carboxylic acid .
- Comparison : The oxadiazole ring enhances metabolic stability in drug candidates, while this compound serves as a precursor for such heterocycles.
Comparative Data Table
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
---|---|---|---|---|
This compound | C₅H₄BrClS | 211.50 | –Br, –CH₂Cl | Alkylation, cross-coupling |
2,4-Dibromothiophene | C₄H₂Br₂S | 241.93 | –Br (2x) | Regioselective couplings |
4-Bromo-2-cyanothiophene | C₅H₂BrNS | 187.04 | –Br, –CN | Electrophilic substitution |
4-Bromo-2-thiophene carboxaldehyde | C₅H₃BrOS | 191.04 | –Br, –CHO | Condensation reactions |
N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C₁₂H₁₀BrNOS | 296.18 | –Br, –CONH– | Antimicrobial agents |
Key Findings and Insights
- Reactivity : The chloromethyl group in this compound enhances its utility in nucleophilic substitutions, unlike bromine-only or electron-withdrawing substituents (e.g., –CN, –COOH) .
- Synthetic Versatility : It is a preferred intermediate for synthesizing 2,4-disubstituted thiophenes, which are challenging to prepare via direct methods .
- Safety Profile: Requires stricter handling than non-halogenated analogs due to toxic decomposition products (e.g., HBr, HCl) .
Biological Activity
4-Bromo-2-(chloromethyl)thiophene is a halogenated thiophene derivative that has garnered interest due to its potential biological activities. This compound is primarily utilized in organic synthesis and has been explored for its pharmacological properties, particularly in the development of therapeutic agents. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions, particularly the Suzuki–Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules, including pharmaceuticals.
Biochemical Pathways
- Suzuki–Miyaura Reaction : This coupling reaction is a critical pathway for constructing diverse organic compounds. The efficiency of this reaction can be influenced by environmental factors such as temperature, pH, and the presence of catalysts like palladium.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of halogen substituents enhances their antimicrobial properties .
- Anti-inflammatory Properties : Compounds with a thiophene nucleus have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Some studies suggest that thiophene derivatives can inhibit tumor cell proliferation, indicating potential applications in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activities of thiophene derivatives:
- Antimicrobial Efficacy :
- Anti-inflammatory Studies :
- Anticancer Potential :
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-(chloromethyl)thiophene, and how do reaction parameters affect yield?
Methodological Answer:
- Grignard Reagent Approaches : Reactions involving bromomethyl or chloromethyl thiophene derivatives often utilize Grignard reagents (e.g., methyl magnesium bromide) under inert atmospheres (argon/nitrogen) to prevent side reactions. For example, similar thiopyran derivatives were synthesized via reaction with thiopyrylium perchlorate in dry ether .
- Halogenation Strategies : Sequential bromination and chlorination steps may require temperature control (e.g., 0–5°C for chloromethylation) to avoid over-halogenation. Use of catalysts like FeCl₃ or AlCl₃ can enhance regioselectivity .
- Purification : Column chromatography (neutral alumina) and recrystallization (ethanol/water mixtures) are standard for isolating high-purity products. TLC monitoring is critical to track reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns. Bromine and chlorine substituents deshield adjacent protons (e.g., δ 4.5–5.0 ppm for CH₂Cl and δ 6.8–7.2 ppm for thiophene protons) .
- X-ray Crystallography : Resolve structural ambiguities, particularly halogen positioning. Note that residual electron density near bromine atoms may require refinement with riding models or disorder analysis .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄BrClS: ~210 Da) and isotopic patterns for Br/Cl .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature : Store at ≤4°C in amber vials to prevent thermal decomposition or light-induced radical reactions .
- Moisture Control : Use desiccants (silica gel) in storage containers, as moisture can hydrolyze the chloromethyl group to hydroxymethyl derivatives .
Advanced Research Questions
Q. How can competing side reactions be minimized during Suzuki-Miyaura cross-coupling of this compound?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in THF/water mixtures. The chloromethyl group may require protection (e.g., silylation) to prevent nucleophilic displacement during coupling .
- Kinetic Monitoring : In situ IR or GC-MS can detect undesired byproducts (e.g., dehalogenation products). Adjust reaction time and temperature (80–100°C) to favor coupling over side reactions .
Q. How do researchers address crystallographic discrepancies in halogenated thiophene derivatives?
Methodological Answer:
- Electron Density Analysis : For unexpected peaks near bromine (e.g., residual Fourier map artifacts), employ disorder modeling or twinning corrections. Hydrogen atoms can be placed in calculated positions with riding models .
- Comparative Refinement : Cross-validate results with DFT-calculated bond lengths/angles (e.g., Br–C distances ~1.9 Å) to identify systematic errors .
Q. What in vitro models are suitable for evaluating the neurotoxic potential of this compound?
Methodological Answer:
- Cell-Based Assays : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection). Thiophene derivatives may disrupt membrane integrity via lipid peroxidation .
- Computational Toxicology : Apply QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on structural analogs. Molecular docking can identify potential interactions with cytochrome P450 enzymes .
Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?
Methodological Answer:
- Polymerization Strategies : Electropolymerize thiophene monomers with EDOT (3,4-ethylenedioxythiophene) to create π-conjugated backbones. Bromine serves as a leaving group for post-polymerization functionalization .
- Optoelectronic Characterization : Use UV-vis spectroscopy (λₐᵦₛ ~450 nm for thiophene-based polymers) and cyclic voltammetry to determine HOMO/LUMO levels .
Q. Data Contradiction and Optimization
Q. How should researchers resolve conflicting reports on the reactivity of the chloromethyl group in nucleophilic substitutions?
Methodological Answer:
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess solvent effects on SN2 reactivity. Steric hindrance from the thiophene ring may slow kinetics in bulky solvents .
- Isotopic Labeling : Use ³⁶Cl-labeled substrates to track substitution pathways (e.g., retention vs. inversion mechanisms) via radiometric assays .
Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) of this compound?
Methodological Answer:
- Directing Group Engineering : Introduce temporary directing groups (e.g., –B(OH)₂) to steer EAS to the 5-position. Remove the group post-functionalization via hydrolysis .
- Lewis Acid Modulation : Employ BF₃·Et₂O to enhance electrophile activation while minimizing ring deactivation by the chloromethyl group .
Q. Safety and Handling
Q. What protocols mitigate risks during large-scale synthesis of this compound?
Methodological Answer:
- Ventilation : Use fume hoods with HEPA filters to capture volatile bromine/chlorine byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and polycarbonate face shields to prevent skin/eye contact. Chloromethyl groups are potential alkylating agents .
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-4-1-5(2-7)8-3-4/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVYZZZKLTMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624425 | |
Record name | 4-Bromo-2-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-70-8 | |
Record name | 4-Bromo-2-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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